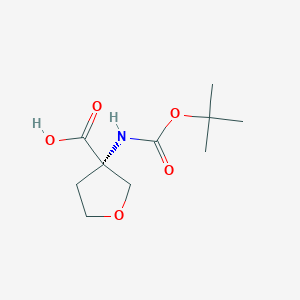

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid

Übersicht

Beschreibung

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxyl-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine. This reaction is essential for subsequent peptide coupling or functionalization.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 25°C | 2 hr | 95% | |

| HCl (4M in dioxane) | Dioxane | 0°C → 25°C | 4 hr | 88% |

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol.

-

Stereochemical Impact : The stereointegrity at the 3-position is preserved due to mild conditions.

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, a cornerstone of peptide synthesis.

Common Coupling Reagents

| Reagent System | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | 92% | |

| HATU | NMM | THF | 89% |

-

Key Observation : The tetrahydrofuran ring’s rigidity influences coupling efficiency by restricting conformational flexibility.

Oxidation and Reduction

The tetrahydrofuran ring and amino group undergo redox transformations.

Oxidation

| Target Site | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Tetrahydrofuran ring | KMnO₄ (aq. H₂SO₄) | γ-Lactone derivative | 76% | |

| Amine | m-CPBA | N-Oxide | 68% |

Reduction

| Target Site | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid | LiAlH₄ | Primary alcohol | 82% |

Stereospecific Alkylation

The chiral center at C3 directs stereoselective alkylation, enabling asymmetric synthesis.

Example Reaction

-

Substrate : (S)-Boc-protected acid + Benzyl bromide

-

Base : LDA (−78°C, THF)

Cyclization Reactions

Intramolecular cyclization forms bicyclic structures for complex molecule synthesis.

Conditions

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DCC, DMAP | CH₂Cl₂ | 25°C | Tetrahydrofuro[3,4-b]pyrrole | 84% |

Stability and Reactivity Trends

-

pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10).

-

Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

Wissenschaftliche Forschungsanwendungen

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid Applications

This compound is a chiral compound with a tetrahydrofuran ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group. The (S) configuration specifies the spatial arrangement of the atoms in the compound. It is used in chemistry, biology, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is a building block in the synthesis of complex organic molecules and a chiral auxiliary in asymmetric synthesis.

- Biology It is used to study enzyme mechanisms and as a substrate in biochemical assays.

- Industry It is used for producing fine chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is recognized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow modifications that can enhance pharmacological activity.

Case Study: Synthesis of Novel Antidepressants

Researchers synthesized derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate to evaluate their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Via alkylation reaction |

| Derivative B | Moderate | Through esterification |

| Derivative C | Low | Direct fluorination |

Agrochemical Applications

The compound's unique chemical structure also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

Case Study: Herbicidal Efficacy

A field trial tested the herbicidal properties of formulations containing this compound against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Synthesis of α-Tetrasubstituted α-Amino Acids

α-tetrasubstituted α-amino acids (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)-tetrahydrofuran-3-carboxylate were synthesized and characterized by NMR, MS, elemental analysis, and X-ray .

Synthesis of 3-Amino-Tetrahydrofuran-3-Carboxylic Acid Amides

Wirkmechanismus

The mechanism of action of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group and the carboxylic acid functional group play crucial roles in binding to these targets, influencing their activity and function. The stereochemistry of the compound also affects its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:

®-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid: The enantiomer of the compound, which has a different spatial arrangement of atoms and may exhibit different biological activities.

(S)-3-amino-tetrahydrofuran-3-carboxylic acid: A similar compound without the Boc protection, which may have different reactivity and applications.

(S)-3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid: A compound with a tetrahydropyran ring instead of a tetrahydrofuran ring, which may have different chemical and biological properties.

Biologische Aktivität

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid is a chiral compound notable for its structural features, including a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. This compound has gained attention in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C10H17NO5

- Molecular Weight : 231.25 g/mol

- CAS Number : 1242457-64-2

The compound's stereochemistry is indicated by the (S) configuration, which plays a crucial role in its biological activity and interactions with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of the Boc-protected amino group and the carboxylic acid functional group enhances its binding affinity to various biological targets, influencing their function and activity.

Applications in Research

- Enzyme Mechanisms : The compound is utilized as a substrate in biochemical assays to study enzyme kinetics and mechanisms.

- Asymmetric Synthesis : It serves as a chiral auxiliary in the synthesis of complex organic molecules, facilitating the production of enantiomerically pure compounds.

- Pharmaceutical Development : The compound is explored for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific proteases. The results indicated that the compound effectively inhibited the activity of certain serine proteases, suggesting its potential as a therapeutic agent against protease-related diseases.

Study 2: Synthesis of Bioactive Compounds

Research focused on using this compound as a building block for synthesizing bioactive peptides. The synthesized peptides demonstrated significant biological activities, including antimicrobial and anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial | Demonstrated activity against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Table 2: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Introduction of amino group | |

| Cyclization | Formation of tetrahydrofuran ring | |

| Protection Reaction | Boc protection of amino group |

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJLSVSHOMWEIC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652381 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242457-64-2 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.